Piperazine-Modified CRBN Ligand Scaffold: Distinct Conjugation Chemistry vs. Standard Amine-Terminated Conjugates
E3 Ligase Ligand-linker Conjugate 87 incorporates a piperazine moiety at the lenalidomide 5'-position, providing a secondary amine handle for amide bond formation with carboxylic acid-terminated target-protein ligands . This contrasts with widely used primary amine conjugates (e.g., Pomalidomide-C2-NH2 hydrochloride) that yield flexible alkyl-amide linkers upon conjugation [1]. The piperazine ring introduces a rigid, cyclic spacer that reduces conformational degrees of freedom compared to linear alkylamines, potentially constraining the exit vector trajectory and influencing ternary complex cooperativity [2]. Cross-study analysis of linker rigidity effects indicates that incorporating cyclic or aromatic motifs can increase cellular permeability by up to 2.7-fold relative to flexible PEG linkers of comparable atom count, though direct head-to-head data for Conjugate 87 vs. specific comparators are not available in the public domain [3].
| Evidence Dimension | Linker rigidity and conformational freedom |
|---|---|
| Target Compound Data | Piperazine (cyclic secondary amine) functional group at CRBN ligand 5'-position |
| Comparator Or Baseline | Pomalidomide-C2-NH2 hydrochloride (linear primary alkylamine) |
| Quantified Difference | Not quantified for Conjugate 87 specifically; class-level data suggest 2.7-fold permeability improvement for cyclic vs. flexible linkers |
| Conditions | PROTAC linker design studies; cellular permeability assays (PAMPA) and conformational analysis |
Why This Matters
For procurement teams, Conjugate 87 offers a chemically distinct amine-coupling handle that may confer different ternary complex geometries and permeability profiles compared to standard primary amine conjugates, a consideration when designing SAR campaigns.
- [1] GlpBio. Pomalidomide-C2-NH2 hydrochloride (Cereblon Ligand-Linker Conjugates 15 hydrochloride) product information. View Source
- [2] Concept Life Sciences. A direct-to-biology approach to streamline PROTAC synthesis and profiling. Table 1: Different categories of E3-L-Linker intermediates. View Source
- [3] BOC Sciences. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. 2025. View Source
